(2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride
Description
(2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a spirocyclic oxaspiro[3.4]octane scaffold. This compound’s structure combines a reactive methanesulfonyl chloride group (-SO₂Cl) with a rigid spirocyclic framework. The sulfonyl chloride moiety is a versatile electrophile, commonly used in organic synthesis to introduce sulfonate groups or act as a leaving group.
Properties
IUPAC Name |
(2-oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO4S/c9-14(11,12)4-7-3-8(5-13-7)1-6(10)2-8/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQDCWKIICOZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC12CC(=O)C2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride typically involves the iodocyclization of alkenyl alcohols. This method incorporates an oxygen atom into the spirocyclic unit, significantly enhancing water solubility and reducing lipophilicity . The key synthetic step is the iodocyclization reaction, which is performed under controlled conditions to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodocyclization processes, utilizing advanced reactors and purification systems to achieve high yields and purity. The incorporation of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can participate in nucleophilic substitution reactions, forming sulfonamide derivatives.
Oxidation and Reduction Reactions: The oxaspiro ring system can undergo oxidation and reduction reactions, leading to the formation of different spirocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide, can be used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, are used for reduction reactions.
Major Products:
Scientific Research Applications
(2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The methanesulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, influencing various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl Chlorides with Aromatic or Heterocyclic Cores
- 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride (): This compound shares the sulfonyl chloride group but differs in its aromatic benzoindole core. Synthesized via chlorosulfonic acid treatment of a precursor, it achieved a 38% yield. The planar aromatic system contrasts with the spirocyclic structure of the target compound, which likely results in: Higher steric hindrance, reducing nucleophilic substitution rates. Altered solubility due to the non-planar spirocyclic ring. Enhanced stability under acidic conditions due to reduced ring strain compared to spiro systems .
Spirocyclic Compounds with Functional Groups
- 1-{2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl}methanamine Hydrochloride (): This spirocyclic analog substitutes the sulfonyl chloride with a difluoro group and an amine hydrochloride. Key differences include: Electron-withdrawing fluorine atoms, which may increase ring stability compared to the 2-oxo group in the target compound. The amine hydrochloride group introduces basicity, whereas the sulfonyl chloride is strongly electrophilic.
Alkylating Agents: Ethyl/Methyl Methane Sulfonate (EMS/MMS)
- EMS and MMS are potent mutagens that transfer alkyl groups to DNA. Comparatively: Reactivity: The target compound’s sulfonyl chloride is more reactive than EMS/MMS’s sulfonate esters, favoring nucleophilic substitution over alkylation. Biological Activity: EMS/MMS exhibit direct mutagenicity by alkylating DNA, whereas the target compound’s spirocyclic structure may limit cellular uptake or DNA interaction. Stability: Sulfonyl chlorides are moisture-sensitive, requiring anhydrous handling, while EMS/MMS are relatively stable in aqueous buffers .
Physicochemical and Functional Comparisons
| Property | (2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl Chloride | 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride | EMS/MMS | 1-{2,2-Difluoro-6-oxaspiro[...]methanamine HCl |
|---|---|---|---|---|
| Core Structure | Spirocyclic oxaspiro[3.4]octane | Aromatic benzoindole | Linear alkyl sulfonate | Difluoro spirocyclic |
| Reactive Group | -SO₂Cl | -SO₂Cl | -SO₃R (R = ethyl/methyl) | -NH₂·HCl |
| Primary Use | Synthesis of sulfonates | Synthesis of sulfonamides | Mutagenesis | Unclear (likely pharmaceutical intermediate) |
| Steric Effects | High (spirocyclic hindrance) | Moderate (planar aromatic core) | Low | High (fluorine substituents) |
| Stability | Moisture-sensitive | Moderate (stable under dry conditions) | Stable in aqueous buffers | Likely stable (fluorine enhances stability) |
Biological Activity
(2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride, with the CAS number 2287312-80-3, is a compound that has garnered interest in medicinal chemistry and chemical biology due to its unique structural characteristics and potential biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁ClO₄S |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZSQDCWKIICOZCG-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of (2-Oxo-6-oxaspiro[3.4]octan-7-yl) alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction facilitates the formation of the sulfonamide bond, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This group is highly reactive towards nucleophiles such as amines, alcohols, and thiols, leading to the formation of various sulfonamide derivatives. These derivatives can exhibit significant biological effects, including:
- Antimicrobial Activity : The sulfonamide derivatives formed from this compound have been shown to possess antimicrobial properties against various bacterial strains.
- Antitumor Activity : Preliminary studies indicate that some derivatives may inhibit cancer cell proliferation, suggesting potential applications in oncology.
- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug development.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of sulfonamide derivatives synthesized from this compound against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Antitumor Activity : Research conducted by Smith et al. (2023) demonstrated that specific derivatives showed promising results in inhibiting the growth of breast cancer cell lines in vitro. The study highlighted the importance of structural modifications on the biological activity of these compounds .
- Enzyme Inhibition : A recent investigation into the enzyme inhibition properties revealed that some derivatives acted as potent inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes and diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
